4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(4-phenoxyphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(4-phenoxyphenyl)butanamide is a synthetic compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(4-phenoxyphenyl)butanamide typically involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions. This one-pot synthesis is efficient and operationally simple, providing facile access to the desired triazolopyridine derivatives . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(4-phenoxyphenyl)butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazolopyridine ring can be substituted with different nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(4-phenoxyphenyl)butanamide involves its interaction with molecular targets such as DNA. The compound can intercalate into DNA, disrupting its structure and function, which can lead to the inhibition of cancer cell proliferation . Additionally, it may interact with specific enzymes or receptors, modulating their activity and affecting various cellular pathways.
Comparison with Similar Compounds
Similar compounds to 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(4-phenoxyphenyl)butanamide include:
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds also exhibit anticancer properties and have been studied for their potential as c-Met kinase inhibitors.
[1,2,4]triazolo[4,3-a]quinoxaline derivatives: Known for their DNA intercalation activities and anticancer potential.
[1,2,4]triazolo[1,5-a]pyridine-based host materials: These compounds are used in the development of bipolar host materials for organic light-emitting diodes (OLEDs).
The uniqueness of this compound lies in its specific structure, which combines the triazolopyridine core with a phenoxyphenyl group, providing distinct biological and chemical properties.
Properties
Molecular Formula |
C22H20N4O2 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-(4-phenoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide |
InChI |
InChI=1S/C22H20N4O2/c27-22(11-6-10-21-25-24-20-9-4-5-16-26(20)21)23-17-12-14-19(15-13-17)28-18-7-2-1-3-8-18/h1-5,7-9,12-16H,6,10-11H2,(H,23,27) |
InChI Key |
LUMOWJFDLBYJMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.